

# Climacteron: A Technical Guide to Formulation and Composition

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Climacteron*

Cat. No.: *B1242230*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Climacteron** was an injectable combination hormone therapy product previously used for the management of menopausal symptoms and for the suppression of lactation.[1][2] Its formulation was designed to provide both estrogenic and androgenic support through a combination of estradiol and testosterone esters. This technical guide provides an in-depth overview of the formulation, composition, and relevant scientific data pertaining to **Climacteron**, intended for an audience of researchers, scientists, and drug development professionals. While the commercial product has been withdrawn in several countries, including Canada in October 2005 due to risks of unopposed estrogen exposure, the formulation principles and analytical methodologies remain of scientific interest.[1]

## Formulation and Composition

**Climacteron** was available in different formulations tailored for specific indications. The core components consisted of esters of estradiol and a long-acting testosterone derivative, formulated as a sterile solution for intramuscular injection.

## Active Pharmaceutical Ingredients (APIs)

The active ingredients in **Climacteron** were a combination of short- and long-acting estrogen esters, along with a long-acting testosterone pro-drug.[1][2]

- Estradiol Benzoate (EB): A short-acting estrogen ester.
- Estradiol Dienanthate (EDE): A long-acting estrogen ester.<sup>[1][2]</sup>
- Testosterone Enanthate Benzilic Acid Hydrazone (TEBH): A long-acting androgen/anabolic steroid that serves as a prodrug of testosterone.<sup>[1][3]</sup>

## Quantitative Composition

The quantitative composition of the active ingredients varied depending on the intended clinical use.<sup>[1]</sup>

| Indication            | Brand Names          | Estradiol Benzoate (mg) | Estradiol Dienanthate (mg) | Testosterone Enanthate Benzilic Acid Hydrazone (mg) |
|-----------------------|----------------------|-------------------------|----------------------------|-----------------------------------------------------|
| Menopausal Symptoms   | Climacteron, Amenose | 1.0                     | 7.5                        | 150 (equivalent to 69 mg free testosterone)         |
| Lactation Suppression | Lactimex, Lactostat  | 6.0                     | 15.0                       | 300                                                 |

## Excipients

The active ingredients were dissolved in a suitable oily vehicle for intramuscular administration.

| Excipient | Function | Concentration                                                                              |
|-----------|----------|--------------------------------------------------------------------------------------------|
| Corn Oil  | Vehicle  | q.s. (quantum sufficit) to final volume (e.g., 2 mL for Lactimex/Lactostat) <sup>[1]</sup> |

Note: A complete list of all excipients used in the final commercial product is not publicly available. Formulations for injectable steroids may also contain preservatives and co-solvents.

## Experimental Protocols

This section outlines methodologies for key experiments related to the quality control, pharmacokinetic, and pharmacodynamic assessment of a combination hormonal product like **Climacteron**.

### Quality Control: Stability-Indicating Assay

A stability-indicating analytical method is crucial for ensuring the identity, purity, and strength of the active pharmaceutical ingredients and for detecting any degradation products. The following protocol is based on a published method for the analysis of similar steroid esters in an oily vehicle.[4]

**Objective:** To quantify Estradiol Benzoate, Estradiol Dienanthate, and Testosterone Enanthate Benzilic Acid Hydrazone in the oily formulation and to separate them from potential degradation products.

**Methodology:**

- **Sample Preparation:**
  - Accurately weigh a portion of the formulation equivalent to the label claim of the active ingredients.
  - Dissolve the sample in a suitable organic solvent (e.g., a mixture of acetonitrile and heptane).
- **Chromatographic Separation of TEBH:**
  - Utilize a column chromatography system with an acetonitrile-infusorial earth stationary phase.[4]
  - Elute the column with a suitable mobile phase to separate TEBH from the estradiol esters and the oily vehicle.
- **Quantification of TEBH:**
  - Collect the fraction containing TEBH.

- Quantify the concentration of TEBH using UV spectroscopy at its maximum absorbance wavelength.[4]
- Chromatographic Separation of Estradiol Esters:
  - Subject the remaining fraction from the initial separation to a second chromatographic step using a heptane-silanized infusorial earth column.[4]
  - This step separates the estradiol esters (EB and EDE) from the corn oil.
- Quantification of Estradiol Esters:
  - Elute the estradiol esters from the column.
  - Quantify the concentrations of EB and EDE using Gas-Liquid Chromatography (GLC) with a suitable detector.[4]
- Forced Degradation Studies:
  - To validate the stability-indicating nature of the method, subject the formulation to stress conditions (e.g., elevated temperature, acid/base hydrolysis, oxidation, and photolysis).
  - Analyze the stressed samples to demonstrate that degradation products do not interfere with the quantification of the intact active ingredients. The primary degradation pathway for the esters is hydrolysis.[4]

## Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of estradiol and testosterone following a single intramuscular injection of **Climacteron** in postmenopausal women.

Methodology:

- Study Population: Recruit a cohort of healthy, surgically postmenopausal (oophorectomized) women to eliminate the influence of endogenous hormone production.[2]
- Study Design: A single-dose, open-label study.

- Intervention: Administer a single intramuscular injection of the **Climacteron** formulation for menopausal symptoms (1.0 mg EB, 7.5 mg EDE, and 150 mg TEBH).
- Blood Sampling: Collect serial blood samples at predefined time points (e.g., baseline, and at regular intervals for at least 28 days post-injection) to capture the absorption, distribution, metabolism, and elimination phases of the hormones.[1]
- Bioanalytical Method:
  - Separate serum from the collected blood samples.
  - Quantify the serum concentrations of estradiol and testosterone using a validated analytical method, such as radioimmunoassay (RIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]
- Pharmacokinetic Analysis:
  - Calculate key pharmacokinetic parameters for both estradiol and testosterone, including:
    - Maximum serum concentration (C<sub>max</sub>)
    - Time to maximum concentration (T<sub>max</sub>)
    - Area under the concentration-time curve (AUC)
    - Elimination half-life (t<sub>1/2</sub>)

## Pharmacodynamic Study

Objective: To assess the pharmacodynamic effects of **Climacteron** on markers of estrogenic and androgenic activity in postmenopausal women.

Methodology:

- Study Population: Recruit postmenopausal women experiencing vasomotor symptoms (e.g., hot flashes).
- Study Design: A randomized, placebo-controlled, double-blind clinical trial.

- Intervention: Administer intramuscular injections of **Climacteron** or a matching placebo at regular intervals (e.g., every 6 weeks) over a defined study period (e.g., 6 months).
- Pharmacodynamic Assessments:
  - Vasomotor Symptoms: Assess the frequency and severity of hot flashes using a validated patient diary or questionnaire at baseline and at regular follow-up visits.
  - Endometrial Effects: For women with an intact uterus, perform transvaginal ultrasound to measure endometrial thickness at baseline and at the end of the study to assess for endometrial hyperplasia. Note: The unopposed estrogen in **Climacteron** poses a risk of endometrial hyperplasia.<sup>[1]</sup>
  - Bone Mineral Density: Measure bone mineral density (BMD) at the lumbar spine and femoral neck using dual-energy X-ray absorptiometry (DXA) at baseline and at the end of the study to evaluate effects on bone turnover.
  - Lipid Profile: Measure serum levels of total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides at baseline and at regular intervals.
  - Sexual Function: Assess changes in libido and sexual satisfaction using a validated questionnaire.

## Signaling Pathways and Mechanisms of Action

The physiological effects of **Climacteron** are mediated through the interaction of its active components, estradiol and testosterone, with their respective intracellular receptors.

### Estrogen Receptor Signaling

Estradiol, released from its ester prodrugs, binds to estrogen receptors (ER $\alpha$  and ER $\beta$ ). This interaction initiates both genomic and non-genomic signaling pathways.



[Click to download full resolution via product page](#)

Genomic Estrogen Receptor Signaling Pathway.

## Androgen Receptor Signaling

Testosterone, released from TEBH, binds to the androgen receptor (AR), initiating a similar cascade of events leading to changes in gene expression.



[Click to download full resolution via product page](#)

Genomic Androgen Receptor Signaling Pathway.

## Potential for Synergistic and Integrated Signaling

The co-administration of estradiol and testosterone may lead to complex interactions at the cellular level. Both estrogen and androgen receptors can modulate the expression of various genes, and there is potential for crosstalk between their signaling pathways. For example, androgens can be converted to estrogens via aromatase, and both receptor types can interact with common co-regulatory proteins.



[Click to download full resolution via product page](#)

Integrated Estrogen and Androgen Signaling.

## Conclusion

**Climacteron** represents a formulation approach to combined hormone therapy, delivering both estrogens and an androgen through a single intramuscular injection. While no longer in widespread clinical use, the principles of its formulation, the analytical methods for its quality control, and the complex interplay of its active ingredients at the cellular level provide valuable insights for the development and evaluation of future hormone therapies. The detailed protocols and pathway diagrams presented in this guide offer a technical foundation for researchers and drug development professionals working in this field.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Estradiol benzoate/estradiol dienanthate/testosterone enanthate benzilic acid hydrazone - Wikipedia [en.wikipedia.org]
- 2. Estradiol dianantate - Wikipedia [en.wikipedia.org]
- 3. Testosterone enantate benzilic acid hydrazone - Wikipedia [en.wikipedia.org]
- 4. Stability-indicating analysis of injectable estrogen-androgen combinations in formulations containing corn oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Climacteron: A Technical Guide to Formulation and Composition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1242230#climacteron-formulation-and-composition]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)